(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride
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Overview
Description
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring with an amino group and a hydroxyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups through selective functionalization reactions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Ensuring the compound meets industry standards through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines, and alcohols.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: Another chiral amino alcohol with similar structural features.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid with comparable functional groups.
Uniqueness
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H14ClNO |
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Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1R,2S,3R)-2-amino-3-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m1./s1 |
InChI Key |
UPFTXMCXWHEVPM-JMWSHJPJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]1N)O.Cl |
Canonical SMILES |
CC1CCC(C1N)O.Cl |
Origin of Product |
United States |
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